molecular formula C17H20N2O4S2 B4432254 {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE

Cat. No.: B4432254
M. Wt: 380.5 g/mol
InChI Key: WUTUTSUJJGICNC-UHFFFAOYSA-N
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Description

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group and a thienylmethanone moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenylsulfonyl group. The final step involves the coupling of the thienylmethanone moiety under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key factors include the selection of cost-effective reagents, efficient purification techniques, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-3-THIENYL)METHANONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows for diverse applications and the exploration of new chemical and biological properties.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-11-14(12-24-13)17(20)18-7-9-19(10-8-18)25(21,22)16-5-3-15(23-2)4-6-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTUTSUJJGICNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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